molecular formula C5H7NO3 B1417506 2,3,4-Pentanetrione, 3-oxime CAS No. 29917-12-2

2,3,4-Pentanetrione, 3-oxime

Cat. No. B1417506
CAS RN: 29917-12-2
M. Wt: 129.11 g/mol
InChI Key: BMFNDMNRYPFUPF-HWKANZROSA-N
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Description

2,3,4-Pentanetrione, 3-oxime is an organic compound with the molecular formula C5H7NO3 . It is a derivative of 2,3,4-Pentanetrione, which is the simplest linear triketone .


Synthesis Analysis

The synthesis of 2,3,4-Pentanetrione, 3-oxime involves the reaction of acetyl acetone with sodium nitrite in an ice bath, followed by the addition of concentrated hydrochloric acid . The reaction system is then increased to 10 °C with stirring for 1 hour. The resulting white precipitate is filtered, washed with ice water, and dried under vacuum .


Molecular Structure Analysis

The molecular structure of 2,3,4-Pentanetrione, 3-oxime can be viewed using Java or Javascript . It has a molecular weight of 129.114 .

Scientific Research Applications

Synthesis and Characterization

  • Varadarajan et al. (1998) synthesized compounds involving 2,3,4-pentanetrione-3-oxime, exploring their structure and antimicrobial properties against Mycobacterium tuberculosis (Varadarajan, Utekar, & Malve, 1998).

Application in Palladium Determination

  • Cacho et al. (1985) studied 2,3,4-pentanetrione trioxime (PTT) for the gravimetric and spectrophotometric determination of palladium, finding it advantageous over dimethylglyoxime (Cacho, Lacoma, & Nerín, 1985).

Structural and Vibrational Studies

Chemistry and Molecular Interaction

  • Kaya (2016) synthesized flexible imine oxime molecules, focusing on their conformational behavior and potential biological activity (Kaya, 2016).

Reaction Dynamics and Configurations

  • Hancox (1950) explored the reaction between acetone and ammonia, leading to derivatives including 2,3,4-pentanetrione 3-oxime, providing insights into the dynamics and configurations of these reactions (Hancox, 1950).

Hydrogen Bond Analysis

  • Maurin et al. (1995) analyzed hydrogen bonds in crystal structures of oximes of keto-carboxylic acids, contributing to understanding of electron charge distribution and hydrogen bond strength in such compounds (Maurin, Leś, & Winnicka-Maurin, 1995).

Condensation Reactions

Antioxidant Properties

Vaccine Synthesis

  • Lees et al. (2006) utilized oxime chemistry for bioconjugation in vaccine synthesis, demonstrating its versatility and efficiency in this field (Lees, Sen, & López-Acosta, 2006).

Molecular and Electronic Structure

High-Nuclearity Metal Oxime Cluster

Beckmann Rearrangement

  • Jochims et al. (1990) conducted studies on the Beckmann rearrangement of O-(chlorooxalyl)oximes, elucidating mechanisms and products in this important chemical process (Jochims, Hehl, & Herzberger, 1990).

NMR and X-ray Crystallographic Studies

Enantioselective Synthesis

Nucleophilicity of Oximes

Crystal Structure and Magnetic Properties

  • Jiang et al. (2005) synthesized and characterized polynuclear Ni(II) and Cu(II) complexes with oxime-bridging, examining their crystal structures and magnetic properties (Jiang, Kou, Wang, Cui, & Ribas, 2005).

properties

IUPAC Name

(E)-4-hydroxy-3-nitrosopent-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFNDMNRYPFUPF-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)C)N=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C(=O)C)\N=O)/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00184031
Record name 2,3,4-Pentanetrione, 3-oxime
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URL https://comptox.epa.gov/dashboard/DTXSID00184031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Pentanetrione, 3-oxime

CAS RN

29917-12-2
Record name 2,3,4-Pentanetrione, 3-oxime
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isonitrosoacetylacetone
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Record name 2,3,4-Pentanetrione, 3-oxime
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4-Pentanetrione, 3,3-dioxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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